molecular formula C15H9F3N6O B4446079 7-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4446079
M. Wt: 346.27 g/mol
InChI Key: FOTKRQFJVGWGIS-UHFFFAOYSA-N
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Description

7-(Pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone scaffold. Key structural attributes include:

  • Pyridin-2-ylmethyl substituent: Positioned at the 7-position, this group enhances solubility and may influence receptor binding through π-π interactions or hydrogen bonding .
  • Trifluoromethyl (CF₃) group: At the 2-position, the CF₃ group contributes to metabolic stability, lipophilicity, and electronic effects, which are critical for bioactivity in medicinal chemistry contexts .

Properties

IUPAC Name

11-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N6O/c16-15(17,18)13-21-14-20-7-10-11(24(14)22-13)4-6-23(12(10)25)8-9-3-1-2-5-19-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKRQFJVGWGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyridin-2-ylmethyl moiety, enhance its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H9F3N6OC_{15}H_9F_3N_6O with a molecular weight of 346.27 g/mol. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for drug development.

PropertyValue
Molecular FormulaC₁₅H₉F₃N₆O
Molecular Weight346.27 g/mol
CAS Number929847-53-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Core Structure : The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core is synthesized using reagents like sodium hydride and dimethylformamide.
  • Introduction of Functional Groups : The trifluoromethyl group is introduced through electrophilic fluorination.
  • Attachment of the Pyridin-2-ylmethyl Moiety : This is achieved via nucleophilic substitution reactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group enhances its binding affinity to biological targets.

Anticancer Activity

Research has demonstrated that this compound possesses significant antiproliferative effects against several cancer cell lines, including breast and colon cancer cells . The mechanism appears to be independent of traditional pathways such as dihydrofolate reductase inhibition, suggesting alternative modes of action .

Enzyme Inhibition

Studies have indicated that the compound may inhibit specific enzyme activities or modulate receptor functions. This capability is crucial for its potential use in treating diseases where these enzymes play a pivotal role .

Case Studies

  • Antiproliferative Activity : A study evaluating the antiproliferative effects of various triazole derivatives found that compounds similar to this compound exhibited high activity against lung and breast cancer cell lines .
  • Mechanism Exploration : Further investigations suggested that the compound's interaction with biological macromolecules could lead to the modulation of signaling pathways involved in cell proliferation and survival .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The trifluoromethyl group enhances its ability to penetrate biological membranes, potentially increasing its efficacy against various pathogens.
  • Anticancer Potential : Research suggests that 7-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may inhibit cancer cell proliferation. Its structural features enable it to interact with specific enzymes or receptors involved in cancer pathways.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzyme activities. Understanding these interactions is crucial for elucidating its mechanism of action in therapeutic contexts.

Biochemical Studies

The compound's interaction with biological macromolecules has been the subject of various studies:

  • Binding Affinity : The trifluoromethyl group enhances binding affinity towards specific targets within biological systems. This characteristic is essential for the design of selective inhibitors in drug development.
  • Receptor Modulation : It may modulate receptor functions, which is particularly relevant in the context of developing therapeutics for diseases involving receptor dysregulation.

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Chemistry : Its lipophilic nature allows for incorporation into polymer matrices to enhance material properties such as thermal stability and chemical resistance.
  • Nanotechnology : The compound can be utilized in the synthesis of nanomaterials where its unique chemical characteristics can impart desirable functionalities.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • CF₃ vs. Pyridinyl Groups : The CF₃ group in the target compound enhances metabolic stability compared to pyridin-3-yl in ’s analog, which may lack sufficient electron-withdrawing effects for optimal drug-likeness .
  • Amino vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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